molecular formula C17H19ClO B8692205 1-(Chloromethyl)-4-(4-phenylbutoxy)benzene CAS No. 108807-22-3

1-(Chloromethyl)-4-(4-phenylbutoxy)benzene

Cat. No.: B8692205
CAS No.: 108807-22-3
M. Wt: 274.8 g/mol
InChI Key: XZJUPLXLSDPBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-(4-phenylbutoxy)benzene is a useful research compound. Its molecular formula is C17H19ClO and its molecular weight is 274.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

108807-22-3

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

1-(chloromethyl)-4-(4-phenylbutoxy)benzene

InChI

InChI=1S/C17H19ClO/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13-14H2

InChI Key

XZJUPLXLSDPBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(4-phenylbutoxy)benzyl alcohol (556 mg, 2.17 mmol) in chloroform (10 ml) was added with thionyl chloride (0.288 ml) and left under stirring at room temperature for 24 h, then evaporated to dryness under reduced pressure to obtain 595 mg of the title compound (quantitative yield).
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
0.288 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.9 g of 4-(4-phenylbutyloxy)benzyl alcohol were dissolved in 30 ml of chloroform, and 1.6 g of thionyl chloride were further fed dropwise to the resultant solution. The solution was then stirred for 1 hour at room temperature. After completed the reaction, the solution reacted was poured into ice-water and extracted with chloroform. The organic layer resulted was dried with anhydrous magnesium sulfate, and the solvent used was removed by distillation under reduced pressure, thereby affording 3.2 g of 4-(4-phenylbutyloxy)benzyl chloride.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.